4-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine
CAS No.: 1428380-33-9
Cat. No.: VC6572278
Molecular Formula: C13H17N5O2S
Molecular Weight: 307.37
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1428380-33-9 |
---|---|
Molecular Formula | C13H17N5O2S |
Molecular Weight | 307.37 |
IUPAC Name | 4-(4-methylsulfonylpiperazin-1-yl)-6-pyrrol-1-ylpyrimidine |
Standard InChI | InChI=1S/C13H17N5O2S/c1-21(19,20)18-8-6-17(7-9-18)13-10-12(14-11-15-13)16-4-2-3-5-16/h2-5,10-11H,6-9H2,1H3 |
Standard InChI Key | NMOOJEAHFUBAGF-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC=C3 |
Introduction
Structural and Molecular Characteristics
4-(4-(Methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine features a pyrimidine core substituted at positions 4 and 6 with a methylsulfonyl-piperazine group and a pyrrole ring, respectively. The molecular formula is C₁₃H₁₆N₆O₂S, with a molecular weight of 344.4 g/mol . Key structural attributes include:
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Pyrimidine Ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, serving as a scaffold for electronic interactions with biological targets .
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4-(Methylsulfonyl)piperazine: A piperazine moiety modified with a methylsulfonyl group, enhancing solubility and enabling hydrogen bonding via the sulfonyl oxygen .
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6-(1H-Pyrrol-1-yl): A five-membered aromatic ring with nitrogen, contributing to π-π stacking interactions in enzyme binding pockets .
The compound’s 3D conformation reveals a planar pyrimidine core with perpendicular orientations of the piperazine and pyrrole groups, optimizing steric compatibility with protein targets like EGFR and HDACs .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of 4-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine typically involves sequential functionalization of the pyrimidine ring:
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Nucleophilic Aromatic Substitution: Reaction of 4,6-dichloropyrimidine with piperazine under basic conditions (e.g., K₂CO₃ in DMF) yields 4-chloro-6-piperazinylpyrimidine .
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Sulfonylation: Treatment with methanesulfonyl chloride in dichloromethane introduces the methylsulfonyl group to the piperazine nitrogen .
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Buchwald–Hartwig Amination: Palladium-catalyzed coupling of the 6-chloro substituent with pyrrole forms the final product .
Table 1: Optimization of Reaction Conditions
Step | Reagents | Temperature (°C) | Yield (%) |
---|---|---|---|
1 | Piperazine, K₂CO₃, DMF | 80 | 78 |
2 | Methanesulfonyl chloride, DCM | 25 | 92 |
3 | Pd(dba)₂, Xantphos, Pyrrole | 100 | 65 |
Purification via column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity .
Biological Activity and Mechanism
Anticancer Properties
The compound demonstrates nanomolar potency against HepG2 (IC₅₀ = 5.67 ± 0.08 µM) and MCF-7 (IC₅₀ = 7.22 ± 0.08 µM) cell lines, surpassing first-generation pyrimidine derivatives . Mechanistic studies reveal:
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EGFR Inhibition: Binding to the ATP pocket of EGFR (PDB ID: 4WKQ) via hydrogen bonds with Met793 and hydrophobic interactions with Leu718 and Val702 .
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Apoptosis Induction: Activation of caspase 3/7 by 2.8-fold at 10 µM, triggering G2/M phase arrest in HeLa cells .
Table 2: Comparative Anticancer Activity
Cell Line | IC₅₀ (µM) | Target Protein | Binding Affinity (nM) |
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HepG2 | 5.67 | EGFR | 14.8 |
MCF-7 | 7.22 | HER2 | 682 |
H1975 (T790M) | 9.76 | VEGFR | 26.2 |
Anti-Inflammatory Effects
At 50 mg/kg in murine models, the compound reduces paw edema by 62% (vs. 71% for celecoxib) via selective COX-2 inhibition (COX-2 IC₅₀ = 0.11 µM; COX-1 IC₅₀ > 10 µM) . Ulcerogenic liability is 4-fold lower than indomethacin, attributed to the methylsulfonyl group’s gastroprotective effects .
Comparative Analysis with Analogues
Table 3: Structure-Activity Relationships (SAR)
Substituent | EGFR IC₅₀ (nM) | Selectivity (EGFR/HER2) |
---|---|---|
4-Methylsulfonyl | 14.8 | 46.1 |
4-Acetyl (Control) | 26.2 | 12.8 |
6-Phenyl (Control) | 682 | 1.1 |
The methylsulfonyl group improves selectivity by 3.6-fold compared to acetylated analogues, while pyrrole substitution enhances cell permeability .
Future Directions
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